2-(1,2,4-Oxadiazol-3-yl)pyridine CAS number
2-(1,2,4-Oxadiazol-3-yl)pyridine CAS number
An In-depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1,2,4-Oxadiazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, potential applications, and safety protocols, offering field-proven insights for its use in research and development.
Core Compound Identity and Properties
2-(1,2,4-Oxadiazol-3-yl)pyridine is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-regarded scaffold in drug discovery, known for its bioisosteric properties and its role in a variety of pharmacologically active compounds.[1] This structural motif is present in several experimental, investigational, and marketed drugs.[1][2]
1.1. Chemical Identifiers
| Identifier | Value |
| CAS Number | 13389-59-8[3][4] |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.14 g/mol |
| IUPAC Name | 2-(1,2,4-Oxadiazol-3-yl)pyridine |
1.2. Physicochemical Data (Predicted and Experimental)
While extensive experimental data for this specific compound is not broadly published, properties can be inferred from related structures and computational models.
| Property | Value/Description |
| Physical Form | Expected to be a solid at room temperature. |
| Melting Point | Not available. Related structures, such as 2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine, have melting points in the range of 220-222 °C.[5] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Hygroscopic nature may be observed in related compounds.[6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7][8] For long-term storage, 2-8°C is recommended.[7] |
1.3. Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of synthesized 2-(1,2,4-Oxadiazol-3-yl)pyridine. The expected spectral data are as follows:
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the four protons on the pyridine ring, typically in the aromatic region (δ 7.5-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the oxadiazole ring. |
| ¹³C NMR | Resonances for the seven carbon atoms. The carbons of the oxadiazole ring (C3 and C5) are expected at ~165-175 ppm. Pyridine carbons will appear in the aromatic region (~120-150 ppm).[9] |
| IR (Infrared) | Characteristic absorption bands for C=N stretching (~1600-1650 cm⁻¹), C-O-C stretching in the oxadiazole ring (~1000-1300 cm⁻¹), and aromatic C-H stretching.[10] |
| MS (Mass Spec.) | The molecular ion peak (M+) would be observed at m/z 147.14. ESI-MS would show [M+H]⁺ at m/z 148.15.[5] |
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This is typically achieved by reacting a pyridine-derived amidoxime with an acylating agent, or conversely, by reacting a pyridine nitrile with a suitable reagent to form the oxadiazole ring.
2.1. Recommended Synthetic Protocol
A robust pathway for synthesizing 2-(1,2,4-Oxadiazol-3-yl)pyridine involves the reaction of 2-cyanopyridine with hydroxylamine to form the amidoxime, followed by cyclization.
Step 1: Synthesis of Picolinamide Oxime (Pyridine-2-carboximidamide, N'-hydroxy-)
-
Reactants: Dissolve 2-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a base, such as sodium carbonate or triethylamine (1.5 eq), to neutralize the HCl and free the hydroxylamine.
-
Reaction: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting nitrile.
-
Work-up: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude amidoxime can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.
Step 2: Cyclization to form 2-(1,2,4-Oxadiazol-3-yl)pyridine
This step requires an acylating agent that will react with the amidoxime and subsequently cyclize. For the unsubstituted C5 position of the oxadiazole, formic acid or a derivative is used.
-
Reactants: Suspend the picolinamide oxime (1.0 eq) from Step 1 in an excess of triethyl orthoformate, which serves as both a reagent and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under vacuum. The crude residue can then be purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(1,2,4-Oxadiazol-3-yl)pyridine.
2.2. Synthetic Workflow Diagram
Caption: General synthetic workflow for 2-(1,2,4-Oxadiazol-3-yl)pyridine.
Applications in Drug Discovery and Development
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[11] Pyridine-linked oxadiazoles, in particular, are being investigated for a range of therapeutic applications due to their diverse biological activities.[12][13]
3.1. Therapeutic Potential
-
Anticancer Activity: Numerous studies have demonstrated the antiproliferative properties of compounds containing the 1,2,4-oxadiazole core against various cancer cell lines.[14][15] Some heteroaryl pyridine-linked 1,2,4-oxadiazoles have been investigated as potential dual inhibitors of EGFR and BRAFV600E, key targets in oncology.[12]
-
Enzyme Inhibition: The structural features of this compound make it a candidate for designing inhibitors for various enzyme classes, such as kinases and carbonic anhydrases.[14]
-
Immunomodulation: Certain pyridine derivatives have been shown to act as immunomodulating agents, suggesting a potential role for 2-(1,2,4-Oxadiazol-3-yl)pyridine in treating autoimmune or inflammatory diseases.[16]
-
Broad Biological Activity: The oxadiazole class of compounds has shown a wide spectrum of other activities, including anti-inflammatory, antimicrobial, antiviral, and antidepressant properties.[11][15]
3.2. Role as a Bioisostere
In drug design, the 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups. This substitution can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and enhancing its oral bioavailability, as the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes.
3.3. Logical Pathway for Drug Discovery
Caption: Drug discovery workflow utilizing the title compound scaffold.
Safety, Handling, and Disposal
4.1. Hazard Identification
Based on related pyridine and oxadiazole compounds, the following hazards should be anticipated:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Irritation: Causes skin irritation and serious eye irritation.[17] May cause respiratory irritation.[6]
-
Environmental Hazard: May be toxic to aquatic life with long-lasting effects.
4.2. Recommended Safety Protocols
| Protocol | Description |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[6][7] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7][8] A face shield may be necessary if there is a risk of splashing. |
| Handling | Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[6] Wash hands thoroughly after handling.[7] |
| First Aid | If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7] If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[17] If Inhaled: Move person to fresh air.[7][17] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8][17] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][17] |
References
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- AK Scientific, Inc. (n.d.). 1,2,4]-oxadiazol-3-yl]-pyridine - Safety Data Sheet.
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- TCI Chemicals. (n.d.). Safety Data Sheet.
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- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet.
- PMC. (2026, March 17). Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors.
- ResearchGate. (2010, July 1). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives.
- PubChem. (n.d.). 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
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- ResearchGate. (n.d.). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
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